Chlortetracycline hydrochloride

Description

Historical Discovery and Evolution of Chlortetracycline (B606653) as a Tetracycline (B611298) Antibiotic

The discovery of chlortetracycline marked a pivotal moment in the fight against bacterial infections. In 1945, Benjamin Minge Duggar, a scientist at Lederle Laboratories, discovered the first tetracycline antibiotic. drugbank.comwikipedia.org This breakthrough was the result of screening soil samples, a common practice at the time for identifying new antibiotic-producing microorganisms. taylorandfrancis.com The specific soil sample that yielded this discovery came from a field at the University of Missouri. drugbank.comoup.com

Duggar isolated a strain of actinomycete bacteria, which he named Streptomyces aureofaciens on account of the golden-yellow color of the microorganism and the substance it produced. drugbank.comoup.comwikipedia.org The antibiotic itself was initially named "Aureomycin." wikipedia.orgwikipedia.orgebsco.com The structure of Aureomycin was successfully elucidated in 1952. wikipedia.org

Chlortetracycline is recognized as the first member of the tetracycline class of antibiotics. drugbank.comwikipedia.org This class of antibiotics is characterized by its broad-spectrum activity against a wide variety of microorganisms. taylorandfrancis.comnih.gov The initial discovery of chlortetracycline paved the way for the development of other tetracyclines. Following the elucidation of its structure, researchers at Pfizer chemically modified chlortetracycline to create tetracycline, which exhibited improved potency and solubility. wikipedia.org This foundational work led to the development of subsequent generations of tetracycline antibiotics, each with modified characteristics. nih.govresearchgate.net

| Generation | Compound Name | Year of Introduction/Discovery |

|---|---|---|

| First Generation | Chlortetracycline | 1948 |

| First Generation | Oxytetracycline (B609801) | 1950 |

| First Generation | Tetracycline | 1953 |

| Second Generation | Minocycline | 1961 |

| Second Generation | Doxycycline (B596269) | 1967 |

| Third Generation | Tigecycline | 1993 |

Scope and Significance of Chlortetracycline Hydrochloride in Modern Academic Research

In contemporary academic research, this compound serves as a crucial tool in several fields. It is frequently used to study patterns of bacterial susceptibility and as a selective agent in culture media for the isolation of bacteria sensitive to this antibiotic. rpicorp.com Its mechanism of action, which involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, makes it a model compound for studying antibiotic function. drugbank.comrpicorp.com

The significance of this compound also extends to veterinary medicine research, where it is used to investigate treatments for conditions like conjunctivitis in various animals and other bacterial infections in livestock. taylorandfrancis.comwikipedia.org Furthermore, its use as a biomarker is a notable area of research. Because tetracycline is absorbed into bone, it can be used as a marker for bone growth in biopsy studies, where it is detected by its fluorescence. wikipedia.org

Modern research also explores novel applications for this compound. For instance, studies have investigated its controlled release from new hydrogel materials composed of crosslinked chitosan (B1678972) and polyvinyl alcohol (PVA). nih.gov This line of research aims to develop more effective drug delivery systems. nih.gov

Overview of Key Research Areas and Challenges for this compound

Current research on this compound is diverse, addressing both its therapeutic potential and its broader biological and environmental impacts. A significant area of investigation is the growing problem of antibiotic resistance. nih.govresearchgate.net The widespread use of tetracyclines has led to the emergence of resistant bacterial strains, which limits the effectiveness of these antibiotics. nih.govresearchgate.net Research in this area focuses on understanding the genetic and biochemical mechanisms of resistance, such as efflux pumps and ribosomal protection proteins. wikipedia.orgresearchgate.net

Another key research area is the environmental fate and impact of chlortetracycline. Due to its use in agriculture as a feed additive to promote animal growth, concerns have been raised about its presence in the environment. taylorandfrancis.com Studies have examined its effects on soil bacterial communities and its potential to inhibit anaerobic digestion processes in swine manure. researchgate.netmdpi.com The development of sensitive analytical techniques, such as terahertz frequency-domain spectroscopy, to detect its presence in environmental samples like soil and food products is also an active area of research. nih.gov

Recent studies have also uncovered potential immunomodulatory effects. Research using zebrafish models has indicated that chlortetracycline can cause transgenerational immunosuppression by affecting macrophages and neutrophils, highlighting a need to consider its impact on host immunity. nih.gov

A summary of key research areas and associated challenges is presented below:

| Key Research Area | Primary Focus | Associated Challenges |

|---|---|---|

| Antibiotic Resistance | Understanding the mechanisms of bacterial resistance to chlortetracycline. | The rapid evolution and spread of resistance genes among pathogenic bacteria. nih.govresearchgate.net |

| Environmental Impact | Assessing the effects of chlortetracycline on soil ecosystems and agricultural processes. | The persistence of the antibiotic in the environment and its potential to disrupt microbial communities. researchgate.netmdpi.com |

| Immunomodulation | Investigating the effects of chlortetracycline on the host immune system. | Uncovering the long-term and transgenerational consequences of antibiotic exposure on immunity. nih.gov |

| Drug Delivery Systems | Developing novel formulations for the controlled release of chlortetracycline. | Ensuring the stability and efficacy of the antibiotic within new delivery matrices. nih.gov |

| Regulatory Science | Adherence to evolving guidelines for antibiotic use in medicine and agriculture. | Navigating complex and stringent regulatory frameworks to ensure safety and efficacy. pmarketresearch.com |

Structure

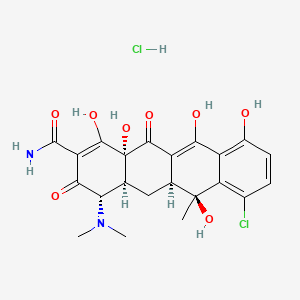

2D Structure

Properties

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15-,21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAPHLRPFNSDNH-MRFRVZCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-62-5 (Parent) | |

| Record name | Chlortetracycline hydrochloride [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045076 | |

| Record name | Chlortetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64-72-2, 165101-50-8, 3671-08-7 | |

| Record name | Chlortetracycline hydrochloride [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alexomycin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165101508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlortetracycline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlortetracycline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlortetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5aα,6β,12aα)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlortetracycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTETRACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1GX33ON8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Studies of Chlortetracycline Hydrochloride Action

Molecular Mechanism of Antibacterial Activity

The primary mode of action for chlortetracycline (B606653) hydrochloride is the inhibition of protein synthesis within bacterial cells. patsnap.com This process is central to the growth and replication of bacteria, and its disruption leads to the bacteriostatic effects of the antibiotic. drugbank.comnih.gov

Ribosomal Binding and Protein Synthesis Inhibition

Chlortetracycline's antibacterial effect stems from its ability to halt protein synthesis, a critical process for bacterial survival. patsnap.compatsnap.com The drug targets the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.com By interfering with the elongation phase of this process, chlortetracycline prevents the formation of essential proteins, thereby stunting bacterial growth and propagation. patsnap.com

Interaction with the 30S Ribosomal Subunit

The bacterial ribosome is composed of two subunits, the large 50S and the small 30S subunit. patsnap.com Chlortetracycline specifically targets the 30S ribosomal subunit. patsnap.comyoutube.com It binds to a high-affinity site on this subunit, which is crucial for the progression of protein synthesis. nih.gov Structural studies have identified the primary binding site (termed Tet-1) as being located in a pocket formed by helices h31 and h34 of the 16S ribosomal RNA (rRNA) within the 30S subunit. pnas.org This binding is reversible, which is consistent with the bacteriostatic nature of tetracyclines. wikipedia.org

| Target Component | Description |

| Bacterial Ribosome | The cellular machinery for protein synthesis. |

| 30S Subunit | The smaller of the two ribosomal subunits, which chlortetracycline specifically binds to. patsnap.comyoutube.com |

| 16S rRNA | The RNA component of the 30S subunit that forms the binding pocket for chlortetracycline. pnas.org |

| Ribosomal Proteins | While the primary interaction is with rRNA, certain ribosomal proteins are also in proximity to the binding site. |

Competition at the Aminoacyl-tRNA (A) Site

The binding site of chlortetracycline on the 30S subunit overlaps with the aminoacyl-tRNA (A) site. patsnap.comdrugbank.com The A site is the ribosomal location where incoming transfer RNA (tRNA) molecules, carrying their specific amino acids, bind to the mRNA-ribosome complex. patsnap.comyoutube.com By occupying this critical space, chlortetracycline physically obstructs the attachment of the aminoacyl-tRNA. patsnap.comyoutube.com This competition effectively prevents the addition of new amino acids to the elongating polypeptide chain. patsnap.comdrugbank.com This direct competitive inhibition at the A site is the central event in halting protein synthesis. patsnap.comdrugbank.com While the primary competition is at the A site, some studies suggest a potential secondary interaction at the peptidyl (P) site as well. nih.gov

Chelation with Magnesium Ions and Ribosomal Function

The binding of chlortetracycline to the ribosome is significantly influenced by the presence of magnesium ions (Mg²⁺). patsnap.com It is understood that the active form of the drug that binds to the ribosome is a magnesium-tetracycline chelate complex. patsnap.com Magnesium ions are essential for maintaining the structural stability and proper function of the ribosomal complex. patsnap.com Chlortetracycline's ability to chelate with these ions is a key feature of its mechanism, allowing it to fit securely into the A-site and create a stable blockage that impedes the normal function of the ribosome. patsnap.com Experiments have shown that varying Mg²⁺ concentration can impact the inhibitory effect, although it does not appear to be a simple case of the antibiotic sequestering all available ions. pnas.org

Bacteriostatic Effects on Bacterial Growth and Reproduction

By successfully inhibiting protein synthesis, chlortetracycline prevents bacteria from producing proteins that are essential for their growth, metabolism, and replication. patsnap.comdrugbank.com This leads to a state of arrested growth, rather than outright killing the bacteria. drugbank.comwikipedia.org This action is defined as bacteriostatic. drugbank.comnih.gov The bacteria are prevented from multiplying, which gives the host's immune system the opportunity to eliminate the infection. wikipedia.org The effectiveness of this bacteriostatic action is demonstrated by its broad-spectrum activity against a wide range of gram-positive and gram-negative bacteria. patsnap.compatsnap.com

| Organism | Minimum Inhibitory Concentration (MIC) (mg/L) |

| Diplococcus pneumoniae | 0.098 |

| Streptococcus pyogenes | 0.292 |

| Bacillus subtilis (strain 1) | 0.195 |

| Bacillus subtilis (strain 2) | 0.15 |

| Streptococcus faecalis | 0.3 |

| Mycobacterium ranae | 0.3 |

Non-Antibacterial Mechanisms of Chlortetracycline Activity

Beyond its well-documented antibacterial properties, chlortetracycline exhibits other biological activities. Research has revealed that it possesses anti-inflammatory and immunomodulatory properties. researchgate.net One significant non-antibacterial mechanism involves the nuclear factor-κB (NF-κB) pathway. acs.orgacs.org Studies using zebrafish models have shown that chlortetracycline can cause transgenerational immunosuppression by disrupting the NF-κB pathway. acs.orgsdu.dkresearchgate.net This effect leads to a reduction in the number of key immune cells like macrophages and neutrophils, thereby weakening the host's immune defense. acs.orgnih.gov This immunosuppressive activity is distinct from its protein synthesis inhibition and highlights a broader range of biological effects. acs.orgacs.org Other non-antibiotic properties attributed to the tetracycline (B611298) class include the inhibition of matrix metalloproteinases (MMPs) and the scavenging of reactive oxygen species. nih.govnih.gov

Antiprotozoal Properties

Chlortetracycline hydrochloride demonstrates activity against certain protozoa. nih.gov This antiprotozoal action is attributed to its ability to inhibit protein synthesis. nih.govnih.gov The compound binds to the 30S ribosomal subunit, a key component of the cellular machinery responsible for translating genetic information into proteins. nih.govtoku-e.com This binding event prevents the attachment of aminoacyl-tRNA to the ribosome, thereby halting the elongation of the growing peptide chain and effectively arresting protein production in susceptible protozoan organisms. nih.govnih.gov

Fluorescent Probe Applications

Chlortetracycline possesses intrinsic fluorescent properties, making it a valuable tool in biological research. rxreasoner.comsigmaaldrich.com Its fluorescence is particularly sensitive to the presence of calcium ions, a characteristic that has been exploited to monitor calcium dynamics within cells. nih.gov When chlortetracycline binds to calcium, its fluorescence emission increases, providing a visual and quantifiable measure of calcium concentration in specific cellular compartments, such as the mitochondria and dense tubules of human platelets. nih.gov This application allows researchers to study the movement and storage of calcium, a critical second messenger involved in numerous cellular signaling pathways. nih.gov The use of chlortetracycline as a fluorescent probe has been instrumental in characterizing intracellular calcium stores and their release mechanisms. nih.gov

Calcium Ionophore Activity

Beyond its use as a fluorescent probe for calcium, this compound also functions as a calcium ionophore. rxreasoner.comnih.gov An ionophore is a molecule that can transport ions across lipid membranes. Chlortetracycline demonstrates a potent and specific ability to bind to calcium ions and facilitate their movement from an aqueous environment into and across organic phases, such as cell membranes. nih.gov This process is pH-dependent and involves the formation of a 1:1 complex between chlortetracycline and a calcium ion. nih.gov This ionophoretic activity allows chlortetracycline to induce a flux of calcium into cellular vesicles and can be used to experimentally manipulate intracellular calcium levels to study the role of this ion in various cellular functions. nih.govresearchgate.net

Antioxidative Mechanisms

Some tetracyclines, including chlortetracycline, are recognized for their antioxidant properties. This characteristic is particularly relevant in conditions associated with oxidative stress, where there is an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. The antioxidant activity of these compounds contributes to their protective effects in various biological contexts.

Neuroprotective Effects

Chlortetracycline has demonstrated significant neuroprotective effects in experimental models of neuronal injury. nih.govnih.gov These protective properties are attributed to a unique mechanism of action that differs from other tetracyclines like minocycline. nih.gov The neuroprotection afforded by chlortetracycline is primarily linked to its ability to suppress calpain activity and modulate calcium influx through NMDA receptors. nih.gov

Calpain Activity Suppression

A key aspect of chlortetracycline's neuroprotective action is its ability to inhibit calpains, a family of calcium-dependent proteases. nih.govgoogle.com In conditions such as glutamate-induced neuronal death and cerebral ischemia, there is an activation of calpain I and II. nih.gov Research has shown that chlortetracycline selectively inhibits the activity of these calpains. nih.gov This inhibition of calpain is a critical step in preventing the downstream cellular damage that leads to neuronal death. nih.govgoogle.com

| Compound/Agent | Effect on NMDA-induced Whole Cell Currents |

| Chlortetracycline (CTC) | 16% inhibition nih.gov |

| Demeclocycline (DMC) | 14% inhibition nih.gov |

Antimicrobial Resistance Amr Associated with Chlortetracycline Hydrochloride

Mechanisms of Resistance Development

Bacteria employ three main strategies to resist the action of chlortetracycline (B606653) and other tetracyclines: target protection, active efflux, and enzymatic degradation. nih.govresearchgate.net

Chlortetracycline functions by binding to the 30S subunit of the bacterial ribosome, specifically to a site involving the 16S ribosomal RNA (rRNA). nih.govdrugbank.com This interaction physically obstructs the binding of aminoacyl-tRNA to the ribosomal A-site, thereby halting protein synthesis. nih.govpnas.org Resistance can arise through two primary forms of target modification.

The first involves mutations in the 16S rRNA genes, which can alter the structure of the binding site and reduce the affinity of tetracyclines for their target. nih.gov

The second, more common mechanism is the production of ribosomal protection proteins (RPPs). nih.gov These proteins, such as Tet(O) and Tet(M), are structurally similar to elongation factors and can bind to the ribosome. pnas.orgnih.gov In a GTP-dependent manner, they induce conformational changes in the ribosome that dislodge the bound tetracycline (B611298) molecule from its primary binding site. nih.govresearchgate.net This action frees the ribosome, allowing protein synthesis to resume even in the presence of the antibiotic. nih.gov RPPs effectively "chase" the antibiotic from its target, conferring resistance. nih.gov

The most prevalent mechanism of resistance to tetracyclines involves active efflux, where bacterial transport proteins pump the antibiotic out of the cell, preventing it from reaching the necessary intracellular concentration to inhibit protein synthesis. nih.govoup.com These efflux pumps are membrane proteins that recognize and expel a wide range of toxic compounds, including various antibiotics. oup.com

Bacterial efflux systems are categorized into several families, including the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, the small multidrug resistance (SMR) family, and the ATP-binding cassette (ABC) family. oup.comoup.com Tetracycline-specific efflux pumps, such as Tet(A) and Tet(B), are primarily members of the MFS. nih.gov These pumps typically function as antiporters, using the proton motive force to exchange a proton for a tetracycline-Mg2+ complex, thereby exporting the drug from the cell. oup.comnih.gov

The expression of efflux pump genes is often inducible by tetracyclines. oup.com In Gram-negative bacteria, this is commonly regulated by a repressor protein, TetR, which is released from the operator DNA in the presence of tetracycline, allowing for the transcription of the pump genes. oup.com Overexpression of these pumps is a key factor in the resistance observed in many clinical isolates. oup.comnih.gov For example, the AcrAB-TolC efflux system in E. coli is a well-characterized RND-type pump that can export tetracyclines, among other substrates. nih.gov

A third, less common but clinically significant mechanism of resistance is the enzymatic inactivation of the chlortetracycline molecule. nih.gov This strategy involves bacterial enzymes that chemically modify the antibiotic, rendering it incapable of binding to the ribosome. nih.gov

The best-characterized tetracycline-inactivating enzyme is Tet(X), a flavin-dependent monooxygenase. nih.govnih.gov This enzyme catalyzes the hydroxylation of the tetracycline molecule, which is followed by a non-enzymatic breakdown of the antibiotic's structure. nih.gov Unlike efflux or ribosomal protection, enzymatic inactivation permanently destroys the antibiotic, reducing both intracellular and extracellular concentrations. nih.gov

Initially discovered in commensal bacteria like Bacteroides fragilis, genes encoding tetracycline-inactivating enzymes, particularly variants of tet(X), have now been identified in a broader range of environmental and pathogenic microbes. nih.govwustl.edu The spread of these genes is a growing concern, as they can confer resistance to newer generation tetracyclines that were designed to evade efflux and ribosomal protection mechanisms. nih.govwustl.edu

Prevalence and Epidemiology of Chlortetracycline Resistance

Resistance to chlortetracycline is widespread among various bacterial species, driven largely by the extensive use of tetracyclines in both human medicine and agriculture.

Escherichia coli, a common commensal and pathogenic bacterium, frequently exhibits resistance to tetracyclines. Numerous surveillance studies have documented high rates of resistance in E. coli isolates from diverse sources, including humans, animals, and the environment. mdpi.comnih.gov

The primary drivers of tetracycline resistance in E. coli are the efflux pump genes tet(A) and tet(B), which are often carried on plasmids, facilitating their transfer between bacteria. nih.govasm.org In a study of E. coli from beef cattle in South Korea, 94.2% of 155 isolates were resistant to tetracycline. asm.org The most prevalent resistance genes were tet(A) (46.5%) and tet(B) (45.1%). asm.org A similar study in Panama found that 76% of 150 E. coli isolates from environmental, animal, and human sources were resistant to tetracycline, with tet(A) being the most common gene detected. mdpi.com

The table below summarizes findings on the prevalence of tetracycline resistance genes in E. coli from a study on isolates from beef cattle.

| Resistance Gene | Number of Isolates (n=146) | Prevalence (%) |

| tet(A) | 68 | 46.5% |

| tet(B) | 66 | 45.1% |

| tet(C) | 8 | 5.8% |

| tet(A) + tet(B) | 2 | 1.4% |

| tet(B) + tet(C) | 2 | 1.4% |

| Data sourced from a study on tetracycline-resistant E. coli isolates from beef cattle in South Korea. asm.org |

Salmonella enterica serovar Typhimurium is a significant foodborne pathogen that is frequently resistant to multiple antibiotics, including tetracyclines. nih.gov The use of chlortetracycline in animal feed has been linked to the persistence of resistant S. Typhimurium strains in livestock populations. nih.govresearchgate.net

One study investigated the effect of chlortetracycline on the persistence of S. Typhimurium in a mixed culture of porcine cecal bacteria. nih.gov It found that chlortetracycline-susceptible S. Typhimurium was rapidly cleared from the culture. nih.gov However, when a chlortetracycline-resistant strain was introduced, it persisted at significant levels for up to 14 days, indicating that resistance provides a competitive advantage in the presence of the antibiotic. nih.govresearchgate.net

Epidemiological data shows that S. Typhimurium is one of the most common serotypes isolated from clinical cases of salmonellosis. dovepress.com The prevalence of antibiotic resistance in this serovar is a major public health concern due to the potential for transmission from animals to humans through the food chain. nih.gov

The table below illustrates the clearance rates of susceptible versus resistant S. Typhimurium in a continuous culture model.

| Strain and Condition | Clearance Rate (log10 CFU/mL per day) |

| Susceptible S. Typhimurium (Control) | 0.821 |

| Susceptible S. Typhimurium (+ Chlortetracycline) | 0.805 |

| Resistant S. Typhimurium (Control) | 0.410 |

| Resistant S. Typhimurium (+ Chlortetracycline) | 0.451 |

| Data from a study on the impact of chlortetracycline on S. Typhimurium persistence. nih.gov A lower clearance rate indicates greater persistence. |

Resistance in Anaerobic Bacterial Populations

The use of chlortetracycline hydrochloride has been shown to influence the development of resistance in anaerobic bacterial populations, particularly within the gastrointestinal tracts of animals. Studies have demonstrated that the administration of chlortetracycline, even at subtherapeutic concentrations for growth promotion, markedly increases the percentage of resistant anaerobic bacteria. nih.gov For instance, in swine that had not been exposed to antibiotics for eight years, the proportion of anaerobes resistant to chlortetracycline was initially 27%. nih.gov However, after receiving chlortetracycline in their feed, the percentages of resistant anaerobes and coliforms increased significantly. nih.gov Research has confirmed that chlortetracycline resistance is associated with a wide range of anaerobic and facultative bacteria found in the ceca and colons of pigs. nih.gov In one study, a majority of bacterial isolates (68%) from these intestinal sites were found to be resistant to chlortetracycline at concentrations greater than 4 micrograms/ml. nih.gov

This indicates that exposure to the antibiotic creates a selective pressure that favors the survival and proliferation of resistant anaerobic strains. Factors beyond direct antibiotic exposure, such as environmental contamination and herd history, can also influence the baseline levels of resistance within these bacterial communities. nih.gov

Table 1: Chlortetracycline (CTC) Resistance in Swine Intestinal Bacteria An interactive table summarizing the effect of CTC administration on anaerobic bacterial resistance.

| Group | Diet | Initial Resistance (Anaerobes) | Initial Resistance (Coliforms) |

|---|---|---|---|

| Low Resistance (LR) Herd | Antibiotic-Free | 27% | 22% |

| High Resistance (HR) Herd | Antibiotic-Free | 81% | 48% |

| LR Herd | CTC in Feed | Markedly Increased | Markedly Increased |

Data sourced from a study on swine intestinal tracts showing proportions of bacteria resistant to 25 µg CTC/ml. nih.gov

Cross-Resistance with Other Tetracyclines and Antimicrobials

Resistance to chlortetracycline is frequently linked to cross-resistance with other antibiotics in the tetracycline class. nih.goveuropa.eu This is because the underlying resistance mechanisms are often effective against the core structure shared by these compounds. fda.gov The primary mechanisms of tetracycline resistance include efflux pumps, which actively remove the antibiotic from the bacterial cell, and ribosomal protection proteins (RPPs), which prevent the antibiotic from binding to its target. nih.govmdpi.com

These mechanisms are not specific to chlortetracycline and can confer resistance to other tetracyclines such as tetracycline, oxytetracycline (B609801), and doxycycline (B596269). nih.govilvo.beresearchgate.net For example, specific efflux pumps in Pseudomonas aeruginosa, like MexAB-OprM and MexXY-OprM, are known to act on chlortetracycline, tetracycline, minocycline, and doxycycline. nih.gov Consequently, the selective pressure exerted by the use of chlortetracycline can simultaneously select for bacterial populations that are resistant to multiple drugs within the tetracycline family. nih.gov

Factors Influencing Resistance Development and Spread

Sub-MIC Concentrations of Chlortetracycline

Exposure of bacteria to sub-minimum inhibitory concentrations (sub-MICs) of antibiotics, including chlortetracycline, is a significant factor in the development and spread of antimicrobial resistance. nih.govfrontiersin.org Sub-MIC levels are concentrations that are too low to kill bacteria but still exert selective pressure. nih.gov This environment can promote the upregulation of mutagenesis and DNA transfer events, facilitating the acquisition of antimicrobial resistance genes (ARGs) within a microbial community. nih.govfrontiersin.org

The range of concentrations between the minimal selective concentration (MSC)—the lowest concentration that favors a resistant strain over a susceptible one—and the MIC is known as the sub-MIC selective window. frontiersin.org Within this window, the presence of chlortetracycline can facilitate the horizontal transfer of resistance genes and promote the emergence of new mutations. frontiersin.org Studies have shown that even at these low levels, chlortetracycline can impair the growth rates of pathogenic bacteria like Mannheimia haemolytica and Haemophilus somnus, which may allow for more effective clearance by the host's immune system but also contributes to the selective pressure for resistance. nih.gov Constant exposure to sub-MICs of tetracyclines in environments like riverine biofilms has been shown to facilitate the transmission and increase the prevalence of antibiotic resistance. nih.govfrontiersin.org

Administration Routes (In-feed vs. In-water) and their Impact on AMR

The method of administering this compound significantly influences the development of antibiotic resistance in the gut microbiota. nih.govnih.gov Oral administration routes, such as in-feed or in-water, have a more pronounced effect on the amplification of resistance compared to parenteral routes like intravenous injection. nih.govnih.govfrontiersin.org This is because oral delivery directly exposes the dense and diverse microbial populations of the gastrointestinal tract to the antibiotic, creating a potent environment for the selection of resistant bacteria. nih.govnih.gov

Studies in animal models have demonstrated that oral exposure to tetracycline hydrochloride leads to a rapid enrichment of corresponding antibiotic resistance gene pools in feces. nih.govasm.org In contrast, significantly less or delayed development of resistance was observed when the same antibiotic doses were administered via injection. nih.gov A study comparing antimicrobial administration in weaned piglets found that the route could affect resistance rates; for example, resistance to oxytetracycline was notably lower in the group receiving the antibiotic through water (3.7%) compared to the in-feed group (10.3%). mdpi.com These findings suggest that oral administration poses a more substantial selective pressure on the gut microbiota, thereby accelerating the development and spread of AMR. frontiersin.org

Table 2: Impact of Administration Route on Antibiotic Resistance Rates in Piglets An interactive table showing resistance percentages for different antibiotics based on administration through water or feed. mdpi.com

| Antibiotic | Water Group Resistance | Feed Group Resistance | Control Group Resistance |

|---|---|---|---|

| Kanamycin | 74.1% | 82.8% | 83.3% |

| Oxytetracycline | 3.7% | 10.3% | 6.7% |

| Sulfisoxazole | 92.6% | 100.0% | 93.3% |

Data from a 2023 study on weaned piglets. mdpi.com

Horizontal Gene Transfer Mechanisms (e.g., Conjugation)

Horizontal gene transfer (HGT) is a primary mechanism responsible for the rapid spread of antibiotic resistance genes among bacterial populations. bioguardlabs.comcdnsciencepub.com Unlike vertical gene transfer, where genetic material is passed from a parent to its offspring, HGT allows for the exchange of genetic material between different bacteria, including across species and genera. lakeforest.edu This process is a crucial factor in the widespread dissemination of resistance to tetracyclines. bioguardlabs.com

There are three main mechanisms of HGT:

Conjugation: This process involves the transfer of genetic material, often in the form of plasmids, from one bacterium to another through direct cell-to-cell contact. bioguardlabs.comlakeforest.edu It is considered a major pathway for the spread of antibiotic resistance genes. bioguardlabs.comyoutube.com

Transformation: Bacteria take up free DNA fragments from their environment, which may contain resistance genes from dead bacteria, and incorporate this DNA into their own genome. lakeforest.edu

Transduction: Bacteriophages, which are viruses that infect bacteria, accidentally transfer bacterial DNA, including resistance genes, from one host to another. bioguardlabs.comcdnsciencepub.com

The widespread use of antibiotics like chlortetracycline creates a selective pressure that accelerates the rate of HGT, leading to a rapid increase in the number of resistant bacterial strains. bioguardlabs.com

Strategies to Mitigate Chlortetracycline Resistance

The emergence and spread of antimicrobial resistance (AMR) to chlortetracycline, a widely used antibiotic in veterinary medicine, necessitates the development and implementation of effective mitigation strategies. These strategies aim to preserve the efficacy of this important therapeutic agent by minimizing the selection pressure for resistant bacteria. Key approaches include optimizing the relationship between pharmacokinetics and pharmacodynamics, utilizing novel drug delivery systems to reduce environmental contamination, and developing alternative antimicrobial agents alongside robust stewardship programs.

Pharmacokinetic-Pharmacodynamic Relationship Optimization for Resistance Control

The optimization of the pharmacokinetic-pharmacodynamic (PK/PD) relationship is a critical strategy to control the development of chlortetracycline resistance. biomerieuxconnection.com Pharmacokinetics describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion, while pharmacodynamics describes the effect of the drug on the body, in this case, the bacteria. biomerieuxconnection.com By understanding and modeling this relationship, it is possible to design dosing regimens that maximize the antibacterial effect while minimizing the selection of resistant strains. asm.org

Traditional methods for optimizing treatment strategies have often relied on point estimates such as the minimum inhibitory concentration (MIC). asm.org However, a more dynamic approach that considers the time course of drug concentrations in relation to the MIC is more effective in predicting bacterial killing and resistance suppression. For tetracyclines, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is a key PK/PD index.

Research has shown that there are clear distinctions in the pharmacological and efficacy parameters between different tetracyclines. For instance, chlortetracycline has a threefold greater bioavailability compared to oxytetracycline in swine when administered in feed, indicating better absorption. thepigsite.com Furthermore, chlortetracycline exhibits a 24% greater apparent volume of distribution than oxytetracycline, suggesting it distributes more readily into tissues. thepigsite.com One study found that blood and lung tissue levels of chlortetracycline were significantly higher than those of oxytetracycline. thepigsite.com This enhanced pharmacokinetic profile of chlortetracycline is an important consideration in optimizing dosing to combat resistance.

Mathematical modeling is a valuable tool for evaluating different dosing strategies to prevent the emergence of antimicrobial resistance. asm.org Such models can analyze the impact of various dosing protocols on the growth of both susceptible and resistant bacterial populations. asm.org Studies have indicated that high peak drug concentrations may, in some cases, contribute to higher levels of resistance at the end of treatment. asm.org Therefore, optimizing dosing frequency and duration is crucial. While some studies have suggested that increased dosing frequency could reduce resistance, the effect may vary depending on the specific drug and bacterial species. asm.org

Advanced methods of monitoring and decision support, such as real-time biosensing, closed-loop control, and artificial intelligence-driven tools, have the potential to further refine antimicrobial dosing and address the variability in pharmacokinetics among individual animals. biomerieuxconnection.com By achieving more precise antimicrobial dosing, it is possible to improve clinical outcomes, minimize toxicity, and most importantly, protect the efficacy of antibiotics like chlortetracycline. biomerieuxconnection.com

Pharmacokinetic Parameters of Chlortetracycline vs. Oxytetracycline in Swine

| Parameter | Chlortetracycline (CTC) | Oxytetracycline (OTC) | Implication for Resistance Mitigation |

| Bioavailability (Feed) | 3x greater than OTC thepigsite.com | - | Higher absorption allows for potentially lower doses to achieve therapeutic concentrations, reducing overall antibiotic pressure. |

| Apparent Volume of Distribution (Vd) | 24% greater than OTC thepigsite.com | - | Better tissue penetration can lead to more effective bacterial killing at the site of infection, reducing the chance for resistant strains to emerge. |

| Blood Levels | Average 50% higher than OTC thepigsite.com | - | Maintaining concentrations above the MIC for a longer duration can suppress the growth of resistant mutants. |

| Lung Tissue Levels | Average 80% higher than OTC thepigsite.com | - | Higher concentrations in key target tissues for respiratory diseases ensure more effective treatment and reduce the risk of treatment failure and resistance development. |

Novel Delivery Systems for Reduced Environmental Selection Pressure

A significant contributor to the development of antimicrobial resistance is the release of antibiotics into the environment through animal waste. nih.govnih.gov Chlortetracycline, like many other antibiotics, is not fully metabolized in the body, and a substantial portion is excreted in its active form. nih.gov This environmental contamination creates a selective pressure on soil and water bacteria, promoting the emergence and spread of resistance genes. Novel drug delivery systems (DDS) offer a promising approach to mitigate this issue by improving the efficiency of drug delivery and reducing the amount of antibiotic released into the environment.

The primary goal of these advanced delivery systems is to enhance the therapeutic efficacy of the drug while minimizing adverse effects, including environmental contamination. mdpi.com This can be achieved by improving drug solubility, stability, and targeting, as well as controlling the release of the active compound. mdpi.com

One area of research is the development of biodegradable and eco-friendly DDS. researchgate.net These systems utilize materials such as biodegradable polymers (e.g., chitosan (B1678972), PLA, and PLGA) and green solvents to reduce the environmental footprint of pharmaceutical products. researchgate.net Green nanotechnology, including the synthesis of nanoparticles from phytochemicals, has also shown potential for more efficient drug targeting with a lower environmental impact. researchgate.net

For chlortetracycline, encapsulating the drug in a protective carrier could improve its stability and control its release in the gastrointestinal tract of the animal. This would lead to better absorption and a reduction in the amount of undigested antibiotic excreted. Polysaccharide nanoparticles (PNPs) are one such delivery system that has shown promise. mdpi.com These systems are biodegradable, can reduce systemic toxicity, and can be designed to control the release kinetics of the drug. mdpi.com

Potential Benefits of Novel Drug Delivery Systems for Chlortetracycline

| Feature | Description | Impact on Environmental Selection Pressure |

| Enhanced Bioavailability | Improved absorption of the drug in the animal's gut. | Less undigested antibiotic is excreted, reducing the concentration in manure. |

| Controlled Release | The drug is released at a specific rate over a defined period. | Optimizes therapeutic effect, potentially allowing for lower overall dosage and less waste. |

| Targeted Delivery | The drug is delivered specifically to the site of infection. | Reduces systemic exposure and the amount of drug available for excretion. |

| Biodegradable Carriers | The delivery system breaks down into non-toxic components. researchgate.net | Minimizes the environmental impact of the delivery vehicle itself. |

Development of Alternative Antimicrobial Agents and Stewardship Programs

A multifaceted approach that includes the development of alternatives to antibiotics and the implementation of robust antimicrobial stewardship programs (ASPs) is essential for mitigating chlortetracycline resistance. pew.orghealthtrackrx.com The overuse and misuse of antibiotics in animal agriculture are significant drivers of resistance, making it crucial to find non-antibiotic methods to maintain animal health and productivity. nih.gov

A variety of alternatives to traditional antibiotics are being explored and utilized in animal agriculture. pew.org These include:

Vaccines: One of the most effective ways to prevent infectious diseases, thereby reducing the need for antibiotic treatment. pew.orgnih.gov

Probiotics and Prebiotics: These are live microorganisms and substrates, respectively, that can improve gut health and enhance the animal's natural defenses against pathogens. nih.govpromoisinternational.com

Organic Acids: These can be added to feed to lower the pH in the gastrointestinal tract, which can inhibit the growth of certain pathogenic bacteria. engormix.com

Phytochemicals: These are plant-derived compounds, such as essential oils, that have been shown to have antimicrobial and immune-enhancing properties. nih.gov

While these alternatives show promise, particularly for disease prevention and growth promotion, fewer options are currently available for the treatment of established infections. pew.org In some cases, alternatives like probiotics may work best in conjunction with antibiotics. promoisinternational.com

In addition to developing alternatives, effective antimicrobial stewardship programs are critical. ASPs are coordinated interventions designed to promote the optimal use of antibiotics, including the right drug, dose, duration, and route of administration. biomerieuxconnection.comihs.gov The core principles of ASPs include:

Restricting the use of certain critical antibiotics. wustl.edu

Developing and implementing evidence-based treatment guidelines. healthtrackrx.com

Educating veterinarians and producers on appropriate antibiotic use. healthtrackrx.com

Monitoring antibiotic use and resistance patterns. ihs.gov

Examples of Alternatives to Chlortetracycline

| Alternative | Mechanism of Action | Application in Animal Health |

| Vaccines | Stimulate the animal's immune system to produce a protective response against specific pathogens. pew.org | Prevention of bacterial and viral diseases. pew.org |

| Probiotics | Introduce beneficial microorganisms to the gut to outcompete pathogens and improve gut health. promoisinternational.com | Disease prevention, improved growth and feed efficiency. pew.org |

| Prebiotics | Non-digestible food ingredients that stimulate the growth and/or activity of beneficial bacteria in the gut. pew.org | Enhancement of gut health and immune function. |

| Organic Acids | Lower the pH of the gastrointestinal tract, creating an unfavorable environment for pathogenic bacteria. engormix.com | Control of bacterial growth in feed and the gut. engormix.com |

| Phytochemicals | Plant-derived compounds with antimicrobial and anti-inflammatory properties. | Can enhance the immune system and reduce the incidence of certain diseases. |

Pharmacokinetic and Pharmacodynamic Research of Chlortetracycline Hydrochloride

Absorption, Distribution, and Excretion Studies

Chlortetracycline (B606653) hydrochloride is an antibacterial agent obtained from the aerobic fermentation of Streptomyces aureofaciens. fao.org It is moderately absorbed from the intestinal tract and is largely excreted unchanged in both feces and urine, or as a less active metabolite. fao.org

Bioavailability in Various Animal Species (Pigs, Calves, Chickens, Turkeys, Rats, Dogs)

The oral bioavailability of chlortetracycline hydrochloride varies among different animal species. In non-fasting calves, the bioavailability of chlortetracycline was found to be 37% after an oral administration of 10 mg/kg. nih.gov For chickens, the oral bioavailability has been reported as 17.76%. nih.gov In pigs, the bioavailability was similar for both fasted (19.12 ± 8.3%) and fed (17.88 ± 5.3%) individuals. nih.gov Generally, the oral bioavailability of chlortetracycline is stated to be between 25-30%. drugbank.com In dogs, it is absorbed from the gastrointestinal tract, and in rats, it is also absorbed orally. google.comratguide.com

Interactive Data Table: Bioavailability of this compound

| Animal Species | Bioavailability (%) | Conditions |

|---|---|---|

| Pigs (fasted) | 19.12 ± 8.3 | Oral drench |

| Pigs (fed) | 17.88 ± 5.3 | Oral drench |

| Calves | 37 | Non-fasting, oral administration |

| Chickens | 17.76 | Multiple oral administration |

| General | 25-30 | Oral |

Pharmacodynamic Relationships

Pharmacokinetic-Pharmacodynamic Modeling and Simulation

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool in the development and optimization of antimicrobial therapy. nih.gov It integrates the time course of drug concentrations in the body (pharmacokinetics) with the drug's effect on the target pathogen (pharmacodynamics) to predict the efficacy of different dosing regimens. nih.gov For antibiotics like chlortetracycline, the goal of PK/PD modeling is to establish a mathematical relationship between the dosage, the resulting drug exposure, and the antibacterial effect over time. nih.gov

The primary parameters used in PK/PD modeling for antibiotics to predict their effectiveness are:

Cmax/MIC: The ratio of the maximum plasma concentration (Cmax) to the Minimum Inhibitory Concentration (MIC). This is often important for concentration-dependent antibiotics. youtube.com

T>MIC: The percentage of time that the drug concentration remains above the MIC during a dosing interval. This is a key predictor for time-dependent antibiotics. youtube.com

AUC/MIC: The ratio of the area under the concentration-time curve over 24 hours (AUC24) to the MIC. This parameter is often linked to the efficacy of drugs that exhibit both concentration- and time-dependent killing. youtube.com

While these principles are broadly applied to antibiotics, specific, detailed PK/PD modeling and simulation studies for this compound are not extensively detailed in publicly available research. Such studies would be instrumental in refining dosing schedules to maximize therapeutic success and minimize the risk of developing bacterial resistance. The development of a specific PK/PD model for chlortetracycline would involve determining which of these parameters best predicts its antibacterial activity in vivo, followed by simulations to identify optimal dosing strategies for various clinical scenarios. nih.gov

Impact of Formulation Technologies on Bioavailability and Efficacy (e.g., Nanoparticle-based formulations)

Solid Dispersions

One effective approach is the creation of amorphous solid dispersions. This technique involves converting the crystalline drug into a more soluble, amorphous form by dispersing it within a hydrophilic polymer matrix. mdpi.comnih.gov Research has shown that preparing solid dispersions of this compound with polymers such as polyvinylpyrrolidone (B124986) K30 (PVPK30), hydroxypropyl-β-cyclodextrin (HP-β-CD), and gelatin significantly improves its dissolution rate compared to the pure drug. nih.gov This enhancement is attributed to reduced particle size, improved wettability, and the hydrophilic nature of the polymers. mdpi.comnih.gov The increased dissolution can, in turn, lead to improved bioavailability. mdpi.com

The table below shows the comparative dissolution rates of this compound in different solid dispersion formulations after 120 minutes.

| Formulation | Dissolution Rate (%) at 120 min |

| Pure this compound | 10.65 nih.gov |

| PVPK30-based Solid Dispersion | 57.78 nih.gov |

| HP-β-CD-based Solid Dispersion | 59.95 nih.gov |

| Gelatin-based Solid Dispersion | 60.89 nih.gov |

This table is interactive. You can sort and filter the data.

Nanoparticle-Based Formulations

Nanotechnology offers a promising platform for improving the delivery and efficacy of drugs like chlortetracycline. Nanoparticle-based formulations can enhance bioavailability, protect the drug from degradation, and enable targeted delivery. nih.govmdpi.com

Nanosuspensions and Nanoparticles: Technologies such as nanosuspensions have been explored to improve the solubility of chlortetracycline. mdpi.com Functionalized nanoparticles have also been developed for specific applications. For example, chlortetracycline-coated silver nanoparticles have been synthesized and used as a selective colorimetric probe for detecting other antibiotics, demonstrating the feasibility of attaching chlortetracycline to a nanoparticle surface. nih.gov While this specific application is for diagnostics, the underlying technology could be adapted for therapeutic delivery.

Hydrogel Formulations: Novel hydrogels containing this compound have been developed using materials like crosslinked chitosan (B1678972) and polyvinyl alcohol (PVA). nih.gov These formulations are designed for controlled release, with the rate of release influenced by temperature. nih.gov The release from these hydrogels follows Fickian diffusion, indicating that the drug diffuses through the swollen hydrogel network. nih.gov Such systems could be beneficial for topical or localized drug delivery.

These advanced formulation strategies hold significant potential for overcoming the intrinsic pharmacokinetic challenges of this compound, thereby enhancing its therapeutic efficacy.

Environmental Fate and Ecotoxicology of Chlortetracycline Hydrochloride

Environmental Presence and Distribution

The presence of chlortetracycline (B606653) hydrochloride in various environmental compartments is a direct consequence of its widespread application in animal husbandry.

Detection in Aquatic Environments (Surface Water, Groundwater, Wastewater)

Chlortetracycline hydrochloride is frequently detected in aquatic environments, including surface water, groundwater, and wastewater. nih.govmdpi.comnih.gov Its presence in these systems is primarily due to runoff from agricultural areas where manure from treated animals is used as fertilizer, and from the discharge of wastewater from pharmaceutical manufacturing plants and livestock operations. nih.govnih.gov

In a study of the Huixian Wetland, chlortetracycline was detected in 23% of surface water samples and 50% of groundwater samples. mdpi.com The higher detection rate in groundwater is suggested to be related to the photodegradability of tetracyclines, which are more susceptible to breakdown in sunlit surface waters. mdpi.com The continuous discharge of this antibiotic into aquatic systems has led to it being classified as a "pseudo-persistent" pollutant. mdpi.com

Research has shown that chlortetracycline can persist in the aquatic environment. In microcosm experiments mimicking subtropical conditions, chlortetracycline demonstrated multiphasic degradation. The free dissolved form had a shorter lifetime of approximately 5 days in the water phase, while the forms adsorbed to colloidal particles were significantly more persistent, with lifetimes of up to 204.1 days. nih.gov

Table 1: Detection of Chlortetracycline in Aquatic Environments

| Environment | Detection Rate | Notes |

|---|---|---|

| Surface Water | 23% | Detected in the Huixian Wetland. mdpi.com |

| Groundwater | 50% | Higher detection rate attributed to lower photodegradation. mdpi.com |

| Wastewater | Detected | Found in wastewater from pharmaceutical plants and livestock farms. nih.govnih.gov |

Occurrence in Sediments and Soil

Due to its chemical properties, chlortetracycline has a tendency to adsorb to soil and sediment particles. mdpi.com This leads to its accumulation in these environmental compartments. The adsorption and desorption processes are influenced by several factors, including the organic matter content, pH, and the presence of multivalent cations in the soil. mdpi.com

Studies have shown that soils with higher organic matter content tend to exhibit greater adsorption and lower desorption of tetracyclines. mdpi.com In general, chlortetracycline shows a higher affinity for soils compared to other tetracyclines like tetracycline (B611298) and oxytetracycline (B609801). mdpi.com

Analysis of soil samples in the Valencian Community in Spain revealed the presence of chlortetracycline at concentrations up to 5 µg/kg. nih.gov In Korean arable soils, the estimated half-life of chlortetracycline ranged from 18.63 to 30.16 days outdoors. nih.gov The presence of chlortetracycline in soil can negatively impact soil microbial communities and their enzymatic activities. international-agrophysics.org

In aquatic systems, chlortetracycline that adsorbs to sediment particles can persist for extended periods. Microcosm studies have shown that the lifetime of chlortetracycline adsorbed to sediment can be as long as 215.1 days. nih.gov

Table 2: Chlortetracycline in Soil and Sediments

| Matrix | Key Findings | Reference |

|---|---|---|

| Soil | Adsorption is influenced by organic matter content and pH. mdpi.com | mdpi.com |

| Soil | Detected at concentrations up to 5 µg/kg in some agricultural soils. nih.gov | nih.gov |

| Soil | Estimated half-life of 18.63-30.16 days in outdoor conditions. nih.gov | nih.gov |

| Sediment | Adsorbed forms can have a lifetime of up to 215.1 days. nih.gov | nih.gov |

Contamination from Animal Husbandry and Agricultural Runoff

A primary pathway for chlortetracycline to enter the environment is through the application of manure from treated livestock to agricultural lands. nih.govnih.gov When manure containing chlortetracycline is applied to fields, the antibiotic can be transported to nearby water bodies through surface runoff. nih.gov

One study assessing runoff from soils treated with swine manure containing chlortetracycline found that between 0.9% and 3.5% of the applied antibiotic was collected in runoff water. nih.gov Another study simulating irrigated pasture conditions found that less than 3.7% of the initially applied chlortetracycline was detected in surface runoff. nih.gov The majority of the antibiotic was retained in the manure or the soil directly beneath it. nih.gov

The continuous application of manure as a fertilizer can lead to the accumulation of chlortetracycline in agricultural soils, creating a long-term source of contamination for both surface and groundwater. mdpi.com

Degradation Pathways and Kinetics in Environmental Matrices

Chlortetracycline can be degraded in the environment through various processes, including photodegradation and biodegradation.

Photodegradation Mechanisms

Photodegradation, or the breakdown of compounds by light, is a significant degradation pathway for chlortetracycline, particularly in aquatic environments. The rate of photodegradation can be influenced by various factors, including the intensity of light and the presence of other substances in the water.

Studies have explored the use of photocatalysts to enhance the degradation of this compound. For instance, a CuO/ZnO nanocomposite has been shown to be an effective photocatalyst under visible light, achieving a degradation rate of 91.10% in marine aquaculture wastewater. nih.gov Similarly, a BiVO4 composite material demonstrated a degradation rate of 76.39% after 160 minutes of simulated natural light irradiation. taylorfrancis.com The use of hydrodynamic cavitation in combination with hydrogen peroxide has also been shown to rapidly degrade chlortetracycline, with degradation ratios of 88.7% and 93.8% at 5 and 30 minutes, respectively. nih.gov

Biodegradation by Microbial Strains (e.g., Aspergillus sp. LS-1)

Biodegradation, the breakdown of organic matter by microorganisms, is another crucial process for the removal of chlortetracycline from the environment. Several microbial strains have been identified that can degrade this antibiotic.

A notable example is the fungal strain Aspergillus sp. LS-1, which was isolated from activated sludge rich in chlortetracycline. nih.gov This strain has demonstrated high efficiency in degrading chlortetracycline, with a maximum removal efficiency of 95.41% under optimal conditions. nih.gov The study identified 19 degradation products and proposed three degradation pathways, all of which involved the cleavage of the antibiotic's ring structure, which can facilitate its mineralization. nih.gov Genome analysis of Aspergillus sp. LS-1 revealed the presence of enzymes and resistance genes that are likely involved in the degradation process. nih.govresearchgate.net

Other studies have also highlighted the potential of fungi for the biodegradation of chlortetracycline. Three fungal strains, designated LJ245, LJ302, and LJ318, were found to effectively degrade high concentrations of chlortetracycline in pharmaceutical residue, with degradation ratios of 95.73%, 98.53%, and 98.07%, respectively. nih.gov

Chemical Degradation Processes (e.g., Peroxymonosulfate (B1194676) Activation)

Advanced oxidation processes (AOPs) utilizing peroxymonosulfate (PMS) activation have emerged as an effective method for the degradation of this compound (CTC) in aquatic environments. These processes are valued for their potent oxidative capabilities and the relative ease of PMS activation.

One approach involves the use of a manganese-iron-copper layered double hydroxides coupled with graphene oxide (MnFeCu-LDH/GO) composite to activate PMS. In one study, this method achieved a 98% removal of CTC within 30 minutes under optimal conditions (pH 7, 298 K, and a 0.2 g L−1 dosage of both catalyst and PMS). The primary mechanism of degradation was identified as the action of reactive oxygen species (ROS), with singlet oxygen (¹O₂) being the most significant contributor, alongside hydroxyl radicals (˙OH) and sulfate (B86663) radicals (SO₄˙⁻). This catalyst also demonstrated high reusability, maintaining its degradation efficiency over five cycles. rsc.orgresearchgate.net

Another studied method for PMS activation is the use of natural manganese sand (NMS). Research has shown that NMS can effectively activate PMS to degrade CTC. Through response surface methodology, optimized conditions were identified as a PMS amount of 2.02 g/L, an NMS dosage of 0.29 g/L, and a pH of 3.87, which resulted in the degradation of 81.65% of CTC. nih.govresearchgate.net The degradation pathways of CTC in this system have been proposed based on liquid chromatograph-mass spectrometer (LC-MS) results. nih.govresearchgate.net

Similarly, lanthanum copper Ruddlesden-Popper perovskite oxide (La₂CuO₄) has been successfully used to activate PMS for the degradation of tetracycline hydrochloride, a related compound. This system demonstrated high efficiency, removing 96.05% of the compound in 30 minutes under optimized conditions. The process was effective over a wide pH range (3-11) and also showed significant removal rates in tap water (84.2%) and river water (70.3%). The identified reactive species in this system included hydroxyl radicals (·OH), sulfate radicals (SO₄⁻·), and singlet oxygen (¹O₂). nih.gov

Table 1: Efficiency of Chlortetracycline Degradation by Peroxymonosulfate (PMS) Activation

| Catalyst | PMS Concentration | Catalyst Dosage | pH | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|---|

| MnFeCu-LDH/GO | 0.2 g/L | 0.2 g/L | 7 | 98% | 30 min | rsc.orgresearchgate.net |

| Natural Manganese Sand | 2.02 g/L | 0.29 g/L | 3.87 | 81.65% | - | nih.govresearchgate.net |

| La₂CuO₄ (for TC-HCl) | 1 mM | 0.2 g/L | 6.9 | 96.05% | 30 min | nih.gov |

Adsorption and Desorption in Soil and Sediment

The environmental fate of this compound is significantly influenced by its interaction with soil and sediment particles through adsorption and desorption processes. Studies have shown that CTC exhibits a high affinity for soils, particularly those with higher organic matter and metal oxide content. nih.gov

Research using a stirred flow chamber (SFC) to investigate the kinetics of CTC retention and release on two different acidic soils revealed that adsorption was greater in the soil with higher organic matter and aluminum and iron oxide content. nih.gov The adsorption process was well-described by a pseudo-first-order equation. Desorption, however, was limited, with less than 15% of the adsorbed CTC being released, indicating strong hysteresis in the adsorption/desorption processes. nih.gov This suggests that once bound to soil particles, CTC is not easily released back into the water phase, which can lead to its persistence in the soil environment.

The competitive adsorption and desorption of CTC in the presence of other tetracyclines, such as oxytetracycline (OTC) and tetracycline (TC), has also been examined. In one study on two acidic soils, it was found that CTC competed more intensely with TC than OTC did in the soil with a higher content of carbon, clay, and Al and Fe oxides. nih.gov This competition affects the kinetics of adsorption and desorption for all three antibiotics, which has implications for their transport and fate in soil and water. nih.gov

Clay minerals, such as rectorite, have also been identified as effective adsorbents for CTC from water. researchgate.net The adsorption process is influenced by factors like time, concentration, temperature, and pH, with optimal adsorption occurring under acidic conditions (pH 2-6). The maximum adsorption capacity of CTC on rectorite was found to be 177.7 mg·g⁻¹ at room temperature, with the process being endothermic. It was also noted that CTC intercalates into the layers of the rectorite, indicating that adsorption occurs between the layers of the clay mineral. researchgate.net

Table 2: Adsorption and Desorption Characteristics of Chlortetracycline on Different Sorbents

| Sorbent | Key Findings | Reference |

|---|---|---|

| Acid Soil 1 (high organic matter, Al/Fe oxides) | Higher adsorption of CTC compared to Soil 2. Desorption <15%, indicating strong hysteresis. | nih.gov |

| Acid Soil 2 (lower organic matter, Al/Fe oxides) | Lower adsorption of CTC compared to Soil 1. | nih.gov |

| Rectorite Clay | Maximum adsorption capacity of 177.7 mg·g⁻¹. Adsorption is endothermic and optimal at acidic pH (2-6). | researchgate.net |

Ecotoxicological Impacts on Non-Target Organisms

Effects on Aquatic Organisms (e.g., Zebrafish)

The widespread presence of antibiotics like chlortetracycline in aquatic environments raises concerns about their impact on non-target organisms. researchgate.netnih.govacs.org Studies using zebrafish (Danio rerio) as a model organism have revealed that even at environmentally relevant concentrations, CTC can have significant and lasting ecotoxicological effects. researchgate.netnih.govacs.orgnih.gov

Research has demonstrated that chronic parental exposure to environmentally relevant concentrations of CTC can lead to transgenerational immunosuppression in zebrafish offspring. researchgate.netnih.govacs.orgnih.gov This means that the negative effects on the immune system are passed down through multiple generations. nih.gov The mechanism behind this has been linked to the nuclear factor-κB (NF-κB) pathway. researchgate.netnih.govacs.orgnih.gov Molecular modeling has shown that CTC can bind to NF-κB proteins (NFκB1, NFκB2, and NFκB3), and parental exposure to CTC leads to the activation of the NF-κB pathway in the offspring. nih.govacs.org This disruption of the NF-κB signaling pathway is a key factor in the observed immunosuppressive effects. researchgate.netnih.govacs.orgnih.gov The immunosuppressive effects induced by CTC could be prevented or lessened by the administration of PDTC, an antagonist of NF-κB, further confirming the central role of this pathway in CTC's immunotoxicity. researchgate.netnih.govnih.gov

Parental exposure to CTC has been shown to significantly perturb the innate immune cells of zebrafish offspring, specifically macrophages and neutrophils. researchgate.netnih.govnih.gov In the F1 generation larvae (5 days post-fertilization), the number of macrophages was significantly decreased following parental exposure to 10 or 100 μg/L of CTC. nih.gov The number of neutrophils was also significantly decreased in the 100 μg/L exposure group. nih.gov These effects were also observed to a lesser extent in the F2 generation, where macrophage numbers were reduced in the 100 μg/L CTC exposure group. nih.gov This reduction in the abundance of these crucial immune cells is a primary contributor to the weakened immune defense and reduced resistance to bacterial challenges observed in the offspring of CTC-exposed parents. nih.gov

Table 3: Effect of Parental Chlortetracycline (CTC) Exposure on Immune Cell Counts in Zebrafish Offspring

| Generation | CTC Exposure Concentration | Effect on Macrophage Number | Effect on Neutrophil Number | Reference |

|---|---|---|---|---|

| F1 | 10 μg/L | Significantly decreased | No significant change | nih.gov |

| F1 | 100 μg/L | Significantly decreased | Significantly decreased | nih.gov |

| F2 | 100 μg/L | Significantly decreased | No significant change | nih.gov |

Impact on Steroidogenesis and Hormone Balance in Fish

This compound has been identified as a substance that can disrupt the endocrine system in fish by affecting steroidogenesis, the biological process of producing steroids. nih.govresearchgate.net Research has shown that exposure to chlortetracycline can significantly alter the production of key sex hormones. nih.govresearchgate.net

In a study involving the freshwater fish Oryzias latipes (Japanese medaka), exposure to 40 mg/L of chlortetracycline for 14 days resulted in a significant increase in the plasma concentrations of 17β-estradiol (E2). nih.gov The mechanism behind this is believed to be an enhancement of aromatase (CYP19) activity and an up-regulation of the messenger RNA (mRNA) for genes that are crucial to the steroidogenic pathways, including CYP17, CYP19, and 3β-HSD. nih.gov

Another study further elaborated on the endocrine-disrupting effects of chlortetracycline, noting its capacity to significantly affect E2 production in the H295R human adrenocarcinoma cell line, a model often used for studying steroidogenesis. researchgate.net This research ranked chlortetracycline as having a more potent effect on steroidogenesis than oxytetracycline. nih.gov The observed increase in E2 levels suggests that chlortetracycline can alter the natural hormone balance in fish, which may have further implications for their reproductive health and development. nih.govresearchgate.net

| Organism | Exposure Concentration | Duration | Observed Effects on Steroidogenesis |

| Oryzias latipes (Japanese medaka) | 40 mg/L | 14 days | Significant increase in plasma 17β-estradiol (E2) concentrations. nih.gov |

| H295R cell line | Not specified | 48 hours | Significant impact on 17β-estradiol (E2) production; enhanced aromatase activity and up-regulation of steroidogenic genes (CYP17, CYP19, 3β-HSD). nih.govresearchgate.net |

Methanogenic Toxicity on Anaerobic Digestion Processes

This compound exhibits significant toxicity towards methanogenic archaea, the microorganisms responsible for producing methane (B114726) in anaerobic digestion systems. ejbiotechnology.inforesearchgate.netnih.gov This inhibitory effect can disrupt the efficiency of biogas production from organic waste. ejbiotechnology.inforesearchgate.netnih.gov

Studies have demonstrated that chlortetracycline acts as a potent inhibitor of anaerobic digestion. nih.gov Research evaluating the toxic effect of chlortetracycline on methanogenic bacteria found that it has a bactericidal impact, meaning it kills the bacteria rather than just inhibiting their growth. ejbiotechnology.inforesearchgate.net This was evidenced by the fact that methane production did not recover even after the antibiotic was no longer being introduced. ejbiotechnology.inforesearchgate.net

The 50% inhibitory concentration (IC50) for chlortetracycline on methanogenic bacteria has been reported to be as low as 10 mg/L in one study and 40 mg/L in another. ejbiotechnology.inforesearchgate.netnih.gov This indicates that even at relatively low concentrations, chlortetracycline can significantly reduce methane production. The presence of chlortetracycline leads to an accumulation of volatile fatty acids (VFAs) such as acetic, propionic, and butyric acid, as their conversion to methane is hindered. ejbiotechnology.inforesearchgate.net The degree of VFA accumulation is directly dependent on the concentration of chlortetracycline, further highlighting its dose-dependent inhibitory effect on methanogenesis. ejbiotechnology.inforesearchgate.net

| Parameter | Finding | Reference |

| Effect on Methanogens | Bactericidal | ejbiotechnology.inforesearchgate.net |

| IC50 (50% Inhibitory Concentration) | 10 mg/L | ejbiotechnology.inforesearchgate.net |

| IC50 (50% Inhibitory Concentration) | 40 mg/L | nih.gov |

| Impact on Methane Production | Significant reduction | ejbiotechnology.inforesearchgate.net |

| Impact on Volatile Fatty Acids (VFAs) | Accumulation of acetic, propionic, and butyric acid | ejbiotechnology.inforesearchgate.net |

Bioaccumulation and Biomagnification Potential